2-[(4-chlorophenyl)sulfonyl-[(3,4-dichlorophenyl)methyl]amino]-N-(furan-2-ylmethyl)acetamide
Overview
Description
2-[(4-chlorophenyl)sulfonyl-[(3,4-dichlorophenyl)methyl]amino]-N-(furan-2-ylmethyl)acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a sulfonyl group, a dichlorophenyl group, and a furan ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)sulfonyl-[(3,4-dichlorophenyl)methyl]amino]-N-(furan-2-ylmethyl)acetamide typically involves multiple steps:
Formation of the sulfonyl chloride intermediate: This step involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate base, such as triethylamine, in an organic solvent like dichloromethane.
Nucleophilic substitution: The sulfonyl chloride intermediate is then reacted with 3,4-dichlorobenzylamine to form the sulfonamide linkage.
Acylation: The resulting sulfonamide is acylated with furan-2-ylmethyl acetate in the presence of a suitable catalyst, such as palladium on carbon, under mild conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorophenyl)sulfonyl-[(3,4-dichlorophenyl)methyl]amino]-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The chlorophenyl groups can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
2-[(4-chlorophenyl)sulfonyl-[(3,4-dichlorophenyl)methyl]amino]-N-(furan-2-ylmethyl)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of advanced materials with unique electronic or optical properties.
Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)sulfonyl-[(3,4-dichlorophenyl)methyl]amino]-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and chlorophenyl groups may facilitate binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and molecular targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
2-[(4-chlorophenyl)sulfonyl-[(3,4-dichlorophenyl)methyl]amino]-N-(furan-2-ylmethyl)acetamide: can be compared with other sulfonamide derivatives and compounds containing furan rings.
Uniqueness
- The combination of sulfonyl, dichlorophenyl, and furan groups in a single molecule provides unique chemical properties and potential applications not found in simpler analogs.
List of Similar Compounds
- N-(4-chlorophenyl)-N’-(3,4-dichlorophenyl)sulfonamide
- Furan-2-ylmethyl acetate
- 4-chlorobenzenesulfonyl chloride
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-[(3,4-dichlorophenyl)methyl]amino]-N-(furan-2-ylmethyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl3N2O4S/c21-15-4-6-17(7-5-15)30(27,28)25(12-14-3-8-18(22)19(23)10-14)13-20(26)24-11-16-2-1-9-29-16/h1-10H,11-13H2,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOVPKFUJQFWAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CN(CC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl3N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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